![molecular formula C16H17FO5 B2842411 5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477870-65-8](/img/structure/B2842411.png)
5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 5- [4- (3-fluoropropoxy)benzylidene]-2,4,6 (1H,3H,5H)-pyrimidinetrione . It has a CAS Number of 477857-23-1 and a molecular weight of 292.27 .
Synthesis Analysis
The synthesis of this compound might involve organozinc compounds prepared from dialkyl dibromomalonates and zinc . These organozinc compounds can react with 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones to form various products .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H13FN2O4 . The InChI Code for this compound is 1S/C14H13FN2O4/c15-6-1-7-21-10-4-2-9 (3-5-10)8-11-12 (18)16-14 (20)17-13 (11)19/h2-5,8H,1,6-7H2, (H2,16,17,18,19,20) .Chemical Reactions Analysis
The chemical reactions involving this compound might be complex and could involve multiple C-C bond formations . For example, Knoevenagel condensation reaction between aldehydes and Meldrum′s acid are accelerated in ionic liquids .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 292.27 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available from the current information.科学的研究の応用
Synthesis and Chemical Properties
Antimicrobial Activity : A study demonstrated the synthesis of novel derivatives starting from similar dioxane diones, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study highlights the potential of these compounds in developing new antibacterial and antifungal agents (Ghorab et al., 2017).
Chemical Rearrangements and Labeling : Research on the fate of carbonyl-18O in the rearrangement of an acyloxycarbene to a 1,2-dione provided insights into the molecular transformations and mechanisms underlying the structural changes of similar compounds (Brown, Browne, & Eastwood, 1983).
Methyleneketene Generation : A study on the pyrolytic generation of methyleneketene from similar dioxane diones contributes to understanding the chemical behavior of these compounds under thermal conditions and their potential applications in synthetic organic chemistry (Brown, Eastwood, & McMullen, 1976).
Drug Precursors and Ligands : Research has been conducted on the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from similar dioxane diones, highlighting their usefulness as drug precursors or ligands in medicinal chemistry (Dotsenko et al., 2019).
Protoporphyrinogen IX Oxidase Inhibitors : A study detailed the synthesis and structural analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, demonstrating the compound's role in developing herbicide agents. This research underscores the importance of structural analysis in understanding the biological activities of such compounds (Li et al., 2005).
Safety and Hazards
The safety information available for this compound indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
将来の方向性
特性
IUPAC Name |
5-[[4-(3-fluoropropoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO5/c1-16(2)21-14(18)13(15(19)22-16)10-11-4-6-12(7-5-11)20-9-3-8-17/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUXWZPZSCEOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)OCCCF)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(tert-butyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842330.png)
![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)
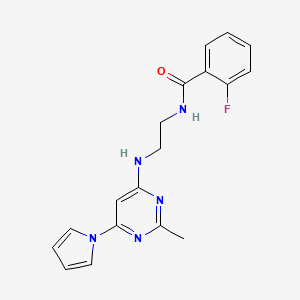
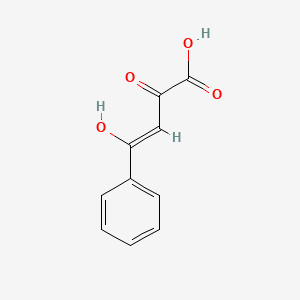
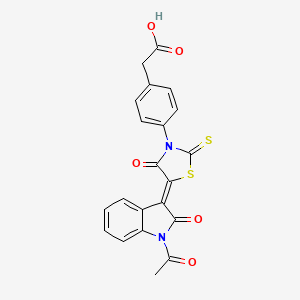
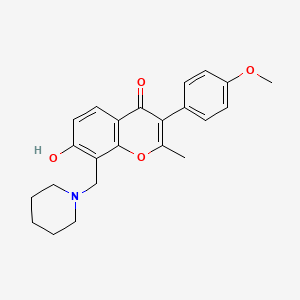
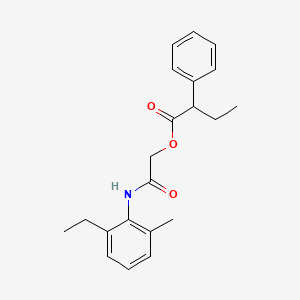
![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2842342.png)
![7-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842343.png)
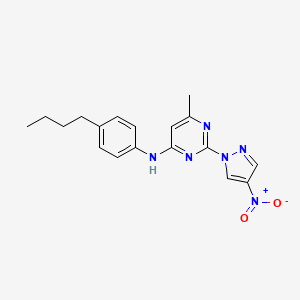

![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)